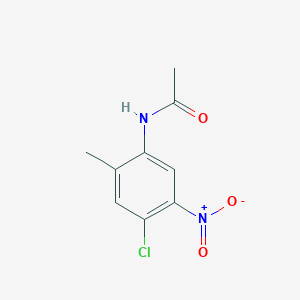![molecular formula C8H7ClN2O B13977271 7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
7-Chloro-6-methoxyimidazo[1,2-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents depend on the desired functional groups and the complexity of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis are common methods.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Aplicaciones Científicas De Investigación
7-Chloro-6-methoxyimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Chloro-6-methoxyimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives:
7-Methylimidazo[1,2-A]pyridine: Similar structure but with a methyl group instead of a chloro group.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
7-chloro-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-5-11-3-2-10-8(11)4-6(7)9/h2-5H,1H3 |
Clave InChI |
COCYIXGKXXFUCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=CN=C2C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)


![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)



![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)





